Butanamide, 2,2'-((5,5'-dichloro-2,2'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo-
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Overview
Description
Butanamide, 2,2’-((5,5’-dichloro-2,2’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((5,5’-dichloro-2,2’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo- typically involves the following steps:
Diazotization: The starting aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with another aromatic compound to form the azo linkage.
Amidation: The resulting azo compound is further reacted with butanoyl chloride to form the final butanamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
In biological research, it can be used as a staining agent due to its vivid color properties.
Medicine
Industry
Used in the production of dyes, pigments, and as an intermediate in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The exact mechanism would depend on the specific application, such as binding to proteins in biological systems or interacting with substrates in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Azo dyes: Similar in structure and used for their coloring properties.
Amides: Share the amide functional group but differ in their specific structures.
Uniqueness
The unique combination of the azo linkage with the butanamide structure and the specific substituents on the aromatic rings gives this compound distinct properties, such as its specific color and reactivity.
Properties
CAS No. |
43035-67-2 |
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Molecular Formula |
C38H38Cl2N6O6 |
Molecular Weight |
745.6 g/mol |
IUPAC Name |
2-[[2-chloro-4-[5-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-methoxyphenyl]-5-methoxyphenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C38H38Cl2N6O6/c1-19-9-11-29(21(3)13-19)41-37(49)35(23(5)47)45-43-31-17-33(51-7)25(15-27(31)39)26-16-28(40)32(18-34(26)52-8)44-46-36(24(6)48)38(50)42-30-12-10-20(2)14-22(30)4/h9-18,35-36H,1-8H3,(H,41,49)(H,42,50) |
InChI Key |
IEHWDMLEFFWYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)OC)C3=CC(=C(C=C3OC)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C |
Origin of Product |
United States |
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